Sodium camphorsulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

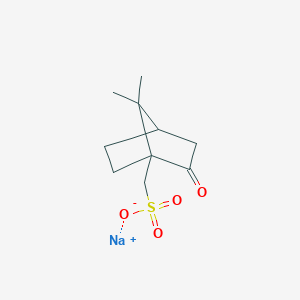

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

34850-66-3 |

|---|---|

Molecular Formula |

C10H16NaO4S |

Molecular Weight |

255.29 g/mol |

IUPAC Name |

sodium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate |

InChI |

InChI=1S/C10H16O4S.Na/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14); |

InChI Key |

RQBIDHXNCXLZRB-UHFFFAOYSA-N |

SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+] |

Isomeric SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+] |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.[Na] |

Other CAS No. |

34850-66-3 21791-94-6 |

physical_description |

Liquid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sodium Camphorsulfonate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide synthesizes the currently available information on the mechanism of action of Sodium Camphorsulfonate. It is important to note that while the general physiological effects are documented, detailed molecular targets and quantitative pharmacological data are not extensively available in publicly accessible scientific literature. Therefore, some of the proposed mechanisms are based on the pharmacology of the parent compound, camphor, and other analeptic drugs. This guide also provides an overview of the experimental protocols that would be employed to further elucidate the precise mechanisms.

Executive Summary

This compound is a versatile compound with a history of use as a central nervous system (CNS) and respiratory stimulant.[1] Its pharmacological profile also includes notable cardiovascular and anti-inflammatory effects. The primary mechanism of action is believed to be the stimulation of the respiratory center in the medulla oblongata, leading to an increased respiratory rate and tidal volume.[1] Concurrently, it exerts cardiovascular effects, including vasodilation and a cardiotonic (inotropic) effect, which are likely mediated through the modulation of calcium ion channels.[2] Furthermore, anti-inflammatory properties have been described, possibly through the modulation of inflammatory enzymes and cytokines.[1] This document provides a detailed overview of the putative mechanisms of action, supported by logical frameworks for experimental validation.

Core Mechanisms of Action

The multifaceted effects of this compound can be categorized into three main areas: respiratory stimulation, cardiovascular modulation, and anti-inflammatory activity.

Respiratory Stimulation

This compound is classified as an analeptic, or respiratory stimulant.[1] Its primary site of action is the central nervous system, specifically the respiratory centers within the medulla oblongata.[1] The proposed mechanism involves a direct excitatory effect on these neuronal populations, leading to an increase in the rate and depth of breathing.[3] While the precise molecular targets on these neurons have not been definitively identified for this compound, the actions of other analeptics suggest potential interactions with ion channels and neurotransmitter systems that regulate neuronal excitability.

Cardiovascular Effects

This compound exhibits a dual action on the cardiovascular system, functioning as both a vasodilator and a cardiotonic agent.[1]

-

Vasodilation: The vasodilatory effect, which contributes to improved blood circulation, is thought to be mediated by the inhibition of calcium ion influx into vascular smooth muscle cells.[1] This reduction in intracellular calcium leads to muscle relaxation and subsequent dilation of blood vessels.

-

Cardiotonic Effect: In cardiac muscle, this compound is believed to enhance the influx of calcium ions into myocytes.[2] This increase in intracellular calcium concentration leads to a stronger force of contraction (positive inotropic effect), which can improve cardiac output in cases of heart weakness.[2]

Anti-inflammatory Action

The anti-inflammatory properties of this compound are less well-characterized but are thought to involve the modulation of key mediators in the inflammatory cascade, such as specific enzymes and cytokines.[1] This action is likely inherited from its parent molecule, camphor, which has known anti-inflammatory effects.

Proposed Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for the key mechanisms of action of this compound.

Quantitative Data

A thorough review of the scientific literature did not yield specific quantitative data for this compound, such as receptor binding affinities, IC50/EC50 values, or detailed pharmacokinetic parameters. The following table outlines the types of data that would be essential for a comprehensive pharmacological profile.

| Parameter | Description | Value |

| Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the affinity of the drug for its molecular target. | Not Found |

| IC50 | The concentration of the drug that inhibits a specific biological or biochemical function by 50%. | Not Found |

| EC50 | The concentration of the drug that produces 50% of its maximal effect. | Not Found |

| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Not Found |

| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by one-half. | Not Found |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Not Found |

| Clearance (CL) | The rate at which a drug is removed from the body. | Not Found |

Pharmacokinetics

While specific quantitative parameters are not available, the general pharmacokinetic profile of this compound has been described.

| Phase | Description |

| Absorption | Rapidly absorbed following injection.[3] |

| Distribution | Distributed throughout the body and is capable of crossing the placental barrier.[3] |

| Metabolism | Undergoes hydroxylation in the liver to form camphor metabolites.[3] |

| Excretion | The metabolites are conjugated with glucuronic acid and subsequently excreted by the kidneys.[3] |

Experimental Protocols

To fully elucidate the mechanism of action of this compound, a series of standard and advanced experimental protocols would be required. The following outlines the methodologies that would be employed.

In Vitro Assays for Molecular Target Identification

-

Radioligand Binding Assays: To identify specific receptor targets, competitive binding assays would be performed using radiolabeled ligands for candidate receptors (e.g., adrenergic, GABA, glutamate receptors) in brain and cardiac tissue preparations.

-

Enzyme Inhibition Assays: To investigate the anti-inflammatory mechanism, in vitro assays using purified enzymes such as cyclooxygenase (COX-1 and COX-2) and various cytokines would be conducted to determine inhibitory activity and calculate IC50 values.

-

Patch-Clamp Electrophysiology: To characterize the effects on ion channels, whole-cell patch-clamp recordings would be performed on isolated respiratory neurons, vascular smooth muscle cells, and cardiomyocytes. This would allow for the detailed study of the drug's effects on specific ion currents (e.g., Ca2+, Na+, K+).

Ex Vivo Tissue Preparations

-

Isolated Organ Bath Studies: To assess the functional effects on cardiovascular tissues, isolated preparations of blood vessels (e.g., aortic rings) and cardiac muscle (e.g., papillary muscle or trabeculae) would be used.[4] These experiments allow for the measurement of vasoconstriction/vasodilation and myocardial contractility in a controlled environment.

-

Brain Slice Preparations: To study the effects on the respiratory center, brainstem slice preparations containing the medulla oblongata would be used for electrophysiological recordings of neuronal activity in response to the drug.

In Vivo Studies

-

Animal Models of Respiratory Depression: To confirm the respiratory stimulant effects, in vivo studies in animal models (e.g., rats, rabbits) with drug-induced respiratory depression (e.g., by opioids or anesthetics) would be conducted. Respiratory parameters such as breathing rate, tidal volume, and blood gases would be monitored.

-

Cardiovascular Hemodynamic Monitoring: In anesthetized animals, invasive hemodynamic monitoring would be performed to measure blood pressure, heart rate, cardiac output, and vascular resistance following administration of this compound.

-

Pharmacokinetic Studies: To determine the pharmacokinetic profile, the drug would be administered to animals via various routes, and blood samples would be collected over time to measure drug concentrations using methods like LC-MS/MS. This would allow for the calculation of key parameters such as half-life, bioavailability, and clearance.

Conclusion

This compound is a pharmacologically active compound with significant effects on the respiratory and cardiovascular systems, as well as potential anti-inflammatory properties. While its clinical use has diminished with the advent of more specific and potent drugs, understanding its mechanism of action remains relevant for the development of new therapeutics. The proposed mechanisms, centered around the modulation of neuronal excitability in the CNS and ion channel activity in the periphery, provide a solid foundation for further investigation. The experimental protocols outlined in this guide offer a clear path for researchers to delineate the precise molecular targets and signaling pathways, and to quantify the pharmacological effects of this intriguing molecule. Such studies are essential to fully unlock the therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide to the Synthesis and Characterization of Sodium Camphorsulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of sodium camphorsulfonate, a versatile compound with applications in the pharmaceutical industry as a chiral resolving agent and a therapeutic agent. This document details the synthetic pathway, purification methods, and a full suite of analytical techniques for structural elucidation and purity assessment.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the sulfonation of camphor, followed by neutralization with a sodium base.[1][2] The most common starting material is camphor, which is sulfonated using a mixture of sulfuric acid and acetic anhydride.[3] The resulting camphorsulfonic acid is then neutralized with sodium hydroxide or sodium bicarbonate to yield the sodium salt.[1][4]

Experimental Protocol: Synthesis

Materials:

-

Camphor

-

Sulfuric acid

-

Acetic anhydride

-

Sodium hydroxide or Sodium bicarbonate

-

Activated carbon

-

Deionized water

-

Ethanol

Procedure:

-

Sulfonation of Camphor: In a suitable reaction vessel, camphor is dissolved in acetic anhydride. The mixture is cooled in an ice bath, and concentrated sulfuric acid is added dropwise while maintaining the temperature below 20°C. After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

-

Neutralization: The resulting camphorsulfonic acid solution is slowly added to a cooled aqueous solution of sodium hydroxide or sodium bicarbonate with vigorous stirring. The pH of the solution is carefully monitored and adjusted to a neutral pH of 6.0-7.0.[4]

-

Decolorization: To remove colored impurities, activated carbon is added to the solution, which is then heated to 60-80°C and stirred for 30-60 minutes.[4]

-

Filtration and Crystallization: The hot solution is filtered to remove the activated carbon. The filtrate is then concentrated by evaporation to induce crystallization. The crystals are collected by filtration, washed with cold ethanol, and dried under vacuum.[4][5]

Caption: Synthesis Workflow for this compound.

Characterization of this compound

A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and physical properties. The following section outlines the key analytical techniques and expected results.

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Appearance | White crystalline powder | [1] |

| Molecular Formula | C₁₀H₁₅NaO₄S | [1] |

| Molecular Weight | 254.28 g/mol | [6] |

| Melting Point | 215-220 °C | [1] |

| Solubility | Highly soluble in water | [1] |

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as D₂O.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher NMR spectrometer.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra at room temperature.

Expected ¹H NMR Data (in D₂O):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.4 | d | 1H | -CH₂-SO₃⁻ (one H) |

| ~2.9 | d | 1H | -CH₂-SO₃⁻ (one H) |

| ~2.5 | m | 1H | Bridgehead CH |

| ~2.0-2.2 | m | 2H | -CH₂- |

| ~1.5-1.8 | m | 2H | -CH₂- |

| ~1.0 | s | 3H | Methyl group |

| ~0.8 | s | 3H | Methyl group |

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: IR

-

Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with 100-200 mg of dry KBr.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740 | Strong | C=O stretch (ketone) |

| ~1200 | Strong | S=O stretch (sulfonate) |

| ~1040 | Strong | S=O stretch (sulfonate) |

| ~2960 | Medium | C-H stretch (alkane) |

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: MS

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).

-

Instrumentation: Use a high-resolution mass spectrometer with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

Expected Mass Spectrum Data:

| m/z | Ion Mode | Assignment |

| 231.07 | Negative | [M-Na]⁻ (C₁₀H₁₅O₄S)⁻ |

| 255.06 | Positive | [M+H]⁺ (C₁₀H₁₆NaO₄S)⁺ (less likely) |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the purity of this compound and for separating its enantiomers.

Experimental Protocol: HPLC

-

Sample Preparation: Prepare a standard solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Instrumentation: Use an HPLC system with a suitable detector (e.g., UV-Vis).

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used for purity analysis. For chiral separation, a chiral column (e.g., OJ-RH) is required.[7]

-

Mobile Phase: A mixture of a buffered aqueous solution (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[7][8]

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210-280 nm).[7]

-

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the material.[9][10]

Experimental Protocol: TGA/DSC

-

Sample Preparation: Place a small amount of the sample (5-10 mg) in an aluminum pan.

-

Instrumentation: Use a simultaneous TGA/DSC instrument.

-

Data Acquisition: Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) over a temperature range of 25 °C to 300 °C.

Expected Thermal Analysis Data:

| Technique | Observation | Interpretation |

| TGA | No significant weight loss until >220 °C | High thermal stability |

| DSC | Sharp endothermic peak around 215-220 °C | Melting point |

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of synthesized this compound.

Caption: Logical Workflow for the Characterization of this compound.

Potential Biological Signaling Pathway

This compound has been investigated for its cardiotonic effects, which are believed to be mediated through the modulation of calcium ion channels in cardiac myocytes.[2] An enhanced influx of calcium ions into these cells leads to an increased intracellular calcium concentration, resulting in a stronger and more efficient contraction of the heart muscle.[2]

Caption: Proposed Signaling Pathway for Cardiotonic Effects.

This guide provides a robust framework for the synthesis and comprehensive characterization of this compound, ensuring product quality and facilitating further research and development.

References

- 1. This compound Or Sodium Camphorsulphonate BP EP USP CAS 21791-94-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. What is the mechanism of Sodium Camphor Sulfonate? [synapse.patsnap.com]

- 3. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]

- 4. CN104402708A - Production method for sodium camphorate - Google Patents [patents.google.com]

- 5. US4049703A - Process for the production of purified camphorsulfonic acid salts - Google Patents [patents.google.com]

- 6. This compound | C10H15NaO4S | CID 23692755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN108362793B - Method for detecting isomers of camphorsulfonic acid or salts thereof - Google Patents [patents.google.com]

- 8. HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH | SIELC Technologies [sielc.com]

- 9. tainstruments.com [tainstruments.com]

- 10. The combined use of DSC and TGA for the thermal analysis of atenolol tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sodium Camphorsulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of sodium camphorsulfonate, a compound with significant applications in the pharmaceutical industry. It details the chemical identity, including CAS numbers and synonyms for its racemic and enantiomeric forms, and presents its physicochemical properties in a structured format. The guide outlines the synthesis and purification processes with cited experimental parameters. Furthermore, it delves into the pharmacological effects of this compound as a cardiotonic and respiratory stimulant, elucidating its mechanism of action through signaling pathway diagrams. Detailed experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) are also provided. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Identity and Synonyms

This compound is the sodium salt of camphorsulfonic acid. It exists as a racemic mixture and as individual enantiomers, each identified by a unique CAS number.

| Form | CAS Number | Synonyms |

| Racemic ((±)-Sodium 10-camphorsulfonate) | 34850-66-3 | (±)-10-Camphorsulfonic acid sodium salt, Sodium (±)-10-camphorsulfonate, DL-10-Camphorsulfonic acid sodium salt |

| (+)-Enantiomer ((1S,4R)-Sodium 10-camphorsulfonate) | 21791-94-6 | Sodium (+)-10-camphorsulfonate, (1S,4R)-2-Oxobornane-10-sulfonic acid sodium salt, D-Camphorsulfonic acid sodium salt, Sodium camsylate[1][2] |

| (-)-Enantiomer ((1R,4S)-Sodium 10-camphorsulfonate) | Not explicitly found | L(-)-10-Camphorsulfonic acid sodium salt |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NaO₄S | [3] |

| Molecular Weight | 254.28 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 215-220 °C | [3] |

| 286-288 °C (for racemic form) | [5] | |

| Solubility | Highly soluble in water | [3] |

| Density | Approximately 1.5 g/cm³ | [3] |

| Odor | Typical camphor-like odor | [3] |

Synthesis and Manufacturing

The synthesis of this compound is typically a two-step process involving the sulfonation of camphor followed by neutralization.[3]

Experimental Protocol: Synthesis of Camphorsulfonic Acid

This protocol is adapted from a standard procedure for the synthesis of D,L-10-camphorsulfonic acid.[6]

Materials:

-

Concentrated sulfuric acid (6 moles)

-

Acetic anhydride (12 moles)

-

D,L-camphor (6 moles), coarsely powdered

-

Ice-salt mixture

-

Anhydrous ether

Procedure:

-

In a 3-liter, three-necked, round-bottomed flask equipped with a powerful stirrer, a dropping funnel, and a thermometer, place 588 g (366 ml, 6 moles) of concentrated sulfuric acid.

-

Cool the flask in an ice-salt mixture and start the stirrer.

-

Add 1216 g (1170 ml, 12 moles) of acetic anhydride at a rate that maintains the temperature below 20°C.

-

Remove the dropping funnel and add 912 g (6 moles) of coarsely powdered D,L-camphor. The addition should be slow initially and may take 1-1.5 hours.

-

Close the flask and continue stirring until the camphor is dissolved.

-

Stop stirring and let the mixture stand for 36 hours, allowing the ice bath to melt.

-

Collect the precipitated camphorsulfonic acid on a suction filter and wash with anhydrous ether.

-

Dry the product in a vacuum desiccator at room temperature. The expected yield is 530–580 g (38–42%) of nearly white crystalline product.

Experimental Protocol: Neutralization to this compound

This protocol is based on general neutralization procedures.[3][7]

Materials:

-

Camphorsulfonic acid (1 mole)

-

Deionized water

-

Sodium bicarbonate

-

Activated carbon

Procedure:

-

Dissolve camphorsulfonic acid in deionized water (a common weight ratio is 1:0.8).[7]

-

Slowly add sodium bicarbonate with stirring until the pH of the solution reaches 7.0.

-

Add activated carbon (approximately 0.01 times the weight of the acid) to decolorize the solution.[7]

-

Filter the solution while hot to remove the activated carbon.

-

The filtrate can then be concentrated and cooled to induce crystallization of this compound, or it can be spray-dried to obtain the final product.[7]

References

- 1. This compound | C10H15NaO4S | CID 23692755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium (+/-)-10-Camphorsulfonate | 34850-66-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound Or Sodium Camphorsulphonate BP EP USP CAS 21791-94-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (+/-)-10-CAMPHORSULFONIC ACID SODIUM SALT | 34850-66-3 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN104402708A - Production method for sodium camphorate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Sodium Camphorsulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium camphorsulfonate, the sodium salt of camphorsulfonic acid, is a well-established compound utilized in various pharmaceutical applications. Its utility often hinges on its solubility characteristics, which dictate its behavior in formulation, purification, and various reaction media. This technical guide provides a comprehensive overview of the current understanding of this compound's solubility in organic solvents. Due to a notable lack of extensive, publicly available quantitative data, this guide also furnishes a detailed, generalized experimental protocol for researchers to determine its solubility in solvents relevant to their work.

The molecular structure of this compound features both a bulky, nonpolar camphor moiety and a polar sulfonate group, giving it amphiphilic characteristics that can influence its solubility in different media. Understanding this solubility is critical for applications ranging from drug formulation, where it can be used to improve the solubility and bioavailability of active pharmaceutical ingredients, to its use as a chiral resolving agent in asymmetric synthesis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NaO₄S | |

| Molecular Weight | 254.28 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Approximately 286-288 °C (with decomposition) | |

| Water Solubility | Soluble |

Solubility Profile of this compound in Organic Solvents

To facilitate a systematic understanding and comparison, Table 2 provides a structured template for researchers to populate with experimentally determined solubility data.

Table 2: Quantitative Solubility of this compound in Various Organic Solvents

| Solvent Classification | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction (χ) |

| Protic Solvents | Methanol | Data not available | Data not available | Data not available | |

| Ethanol | Data not available | Data not available | Data not available | ||

| Isopropanol | Data not available | Data not available | Data not available | ||

| Aprotic Polar Solvents | Acetone | Data not available | Data not available | Data not available | |

| Acetonitrile | Data not available | Data not available | Data not available | ||

| Dimethylformamide (DMF) | Data not available | Data not available | Data not available | ||

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Data not available | ||

| Aprotic Nonpolar Solvents | Toluene | Data not available | Data not available | Data not available | |

| Hexane | Data not available | Data not available | Data not available | ||

| Dichloromethane | Data not available | Data not available | Data not available | ||

| Ethyl Acetate | Data not available | Data not available | Data not available |

Researchers are encouraged to use the experimental protocol outlined in Section 4.0 to determine these values.

Experimental Protocol for the Determination of this compound Solubility

The following is a detailed, generalized methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is based on the principle of achieving equilibrium between the solid solute and the solvent, followed by the quantitative analysis of the dissolved solute.

4.1 Materials and Equipment

-

This compound (high purity)

-

Organic solvents of interest (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Calibrated thermometer or temperature probe

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Drying oven

4.2 Experimental Procedure

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved. b. Add a known volume or mass of the desired organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker or on a magnetic stirrer with controlled temperature. b. Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours). The time required for equilibrium may vary depending on the solvent and temperature and should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant. c. Maintain a constant temperature throughout the equilibration process.

-

Sample Collection and Filtration: a. Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. b. Carefully draw a known volume of the supernatant (the clear saturated solution) using a pre-warmed (if the experiment is at elevated temperature) syringe. c. Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

-

Gravimetric Analysis: a. Weigh the vial containing the filtered saturated solution to determine the mass of the solution. b. Evaporate the solvent from the vial using a gentle stream of inert gas (e.g., nitrogen) or by placing it in a drying oven at a temperature below the decomposition point of this compound and the boiling point of the solvent. c. Once the solvent is completely removed, reweigh the vial containing the solid residue of this compound.

-

Calculation of Solubility: a. Mass of dissolved this compound = (Mass of vial with residue) - (Mass of empty vial) b. Mass of solvent = (Mass of vial with solution) - (Mass of vial with residue) c. Solubility ( g/100 g of solvent) = [(Mass of dissolved this compound) / (Mass of solvent)] x 100 d. To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

4.3 Analytical Method for Quantification (Alternative to Gravimetric)

For a more precise determination, especially for low solubilities, an analytical technique such as High-Performance Liquid Chromatography (HPLC) can be used.

-

Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Sample Preparation: After equilibration and filtration (as described in 4.2), dilute an accurately measured aliquot of the saturated solution with the solvent to a concentration that falls within the range of the calibration standards.

-

HPLC Analysis: Analyze the standard solutions and the diluted sample solution by HPLC. A typical HPLC method for a related compound, camphorsulfonic acid, might involve a C18 column and a mobile phase of acetonitrile and water with a UV detector. The method would need to be optimized for this compound.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Use the equation of the line to determine the concentration of this compound in the diluted sample, and then back-calculate the concentration in the original saturated solution.

Visualizations

5.1 Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

5.2 Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several interrelated factors, as depicted in the diagram below.

Caption: Key factors influencing the solubility of this compound.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound in organic solvents. It is evident that while the compound is of significant interest in pharmaceutical sciences, there is a clear gap in the publicly available quantitative solubility data. The provided generalized experimental protocol offers a robust framework for researchers to systematically determine the solubility of this compound in various organic media. The generation of such data will be invaluable for optimizing processes in drug development and chemical synthesis, ultimately enabling more efficient and effective use of this important compound.

The Genesis of a Resolving Agent: An In-depth Technical Guide to the Discovery and History of Sodium Camphorsulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of stereochemistry, the separation of enantiomers, a process known as chiral resolution, is of paramount importance, particularly in the pharmaceutical industry where the physiological effects of stereoisomers can differ dramatically. Among the arsenal of resolving agents developed over the past century, camphorsulfonic acid and its salts have proven to be exceptionally versatile and effective. This technical guide delves into the discovery and history of sodium camphorsulfonate as a resolving agent, tracing its origins to the foundational work in stereochemistry and providing a detailed look at the experimental protocols that established its use.

The Dawn of Chiral Resolution and the Rise of Camphorsulfonic Acid

The late 19th century was a period of fervent discovery in the field of stereochemistry. Following Pasteur's groundbreaking separation of tartaric acid enantiomers in 1848, chemists sought new reagents capable of resolving a wider range of racemic compounds. A significant breakthrough came in 1898 when the Belgian chemist A. Reychler first synthesized a sulfonated derivative of camphor, which would come to be known as Reychler's acid or camphorsulfonic acid (CSA).[1][2]

The true potential of this new chiral acid as a resolving agent was unveiled a year later, in 1899, by the pioneering English chemists William Jackson Pope and Samuel Peachey. Their work on the resolution of a racemic base, tetrahydro-p-toluquinaldine, marked a pivotal moment in the history of chiral chemistry and laid the groundwork for the widespread use of camphorsulfonic acid and its derivatives.

The Seminal Work of Pope and Peachey (1899)

In their landmark paper published in the Journal of the Chemical Society, Transactions, Pope and Peachey detailed the first successful use of a camphorsulfonic acid derivative for chiral resolution. While their initial work utilized bromocamphorsulfonate, the principles they established were directly applicable to camphorsulfonate itself and its salts, including this compound.

The core of their method relied on the principle of diastereomeric salt formation. By reacting a racemic base with an enantiomerically pure chiral acid, they formed a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess different physical properties, most notably different solubilities, which allows for their separation by fractional crystallization.

The "Pope-Peachey Method"

A key innovation often attributed to their work is the "Pope-Peachey method," which involves using a sub-stoichiometric amount (typically half an equivalent) of the resolving agent. This technique can enhance the efficiency of the resolution by ensuring that only the less soluble diastereomeric salt crystallizes, leaving the more soluble diastereomer of the unreacted enantiomer in solution. This approach is not only economically advantageous due to the reduced use of what was often an expensive resolving agent, but it can also lead to a higher purity of the initially crystallized salt.

Experimental Protocols of Early Resolutions

Preparation of this compound

Early preparations of this compound were straightforward acid-base reactions.

-

Dissolution: An aqueous or alcoholic solution of camphorsulfonic acid was prepared.

-

Neutralization: A stoichiometric amount of a sodium base, such as sodium hydroxide or sodium bicarbonate, was added to the solution to neutralize the sulfonic acid, forming this compound.

-

Isolation: The solvent was then evaporated to yield the this compound salt, which could be used directly or further purified by recrystallization.

Diastereomeric Salt Formation and Fractional Crystallization

The following protocol is a generalized representation of the methods used in the early 20th century for the resolution of a racemic base:

-

Salt Formation: The racemic base was dissolved in a suitable solvent, often a polar solvent like ethanol or methanol, or a mixture of solvents. An equimolar or sub-stoichiometric amount of the enantiomerically pure resolving agent (e.g., (+)-camphorsulfonic acid) was added to the solution. The mixture was often heated to ensure complete dissolution.

-

Crystallization: The solution was allowed to cool slowly to room temperature. The less soluble diastereomeric salt would preferentially crystallize out of the solution. The cooling could be further continued in an ice bath to maximize the yield of the crystals.

-

Isolation of the Diastereomeric Salt: The crystallized salt was isolated by filtration and washed with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Liberation of the Enantiomer: The purified diastereomeric salt was then treated with a strong base (e.g., aqueous sodium hydroxide) to deprotonate the amine and liberate the free enantiopure base. The free base was typically extracted into an organic solvent.

-

Recovery of the Resolving Agent: The aqueous layer, now containing the sodium salt of the resolving agent (this compound), could be acidified to regenerate the camphorsulfonic acid, which could then be recovered and reused.

Quantitative Data from Early and Modern Resolutions

The following tables summarize representative quantitative data from both historical and more recent examples of chiral resolutions using camphorsulfonic acid and its derivatives, illustrating the effectiveness of this class of resolving agents.

| Racemic Compound Resolved | Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) or Optical Purity | Reference |

| (±)-trans-2,3-diphenylpiperazine | (1S)-(+)-10-camphorsulfonic acid | Dichloromethane | 25% (precipitate I) | 98% (R,R) | |

| Racemic Amine | (1S)-(+)-10-camphorsulfonic acid | Isopropyl acetate/Acetonitrile | Not specified | >99.5% (3-S-amine) | |

| Racemic Quinzolinone Derivative | (1S)-(+)-10-camphorsulfonic acid | n-Butyl Acetate | Not specified | 95% |

Visualizing the Resolution Process

The logical workflow of a classical chiral resolution using a resolving agent like this compound can be represented as a series of sequential steps.

Caption: Logical workflow of a classical chiral resolution process.

Conclusion

The discovery and application of camphorsulfonic acid and its sodium salt as resolving agents represent a significant milestone in the history of stereochemistry. The pioneering work of Reychler, and particularly Pope and Peachey, provided chemists with a powerful and versatile tool for the separation of enantiomers. The fundamental principles of diastereomeric salt formation and fractional crystallization that they expertly applied continue to be a cornerstone of both academic research and industrial-scale synthesis of chiral molecules. The enduring legacy of their work is evident in the continued use of camphorsulfonate-based resolving agents in modern organic chemistry, a testament to the ingenuity and insight of these early pioneers.

References

The Multifaceted Biological Activities of Sodium Camphorsulfonate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium camphorsulfonate, a derivative of the naturally occurring bicyclic monoterpene camphor, and its subsequent derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the core biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of camphor-based compounds for therapeutic applications. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate a deeper understanding of the pharmacological potential of this class of compounds.

Anticancer Activity

Recent research has highlighted the potential of camphor sulfonamide derivatives as promising anticancer agents. These compounds have demonstrated significant cytotoxicity against various cancer cell lines.

Quantitative Data: Anticancer Activity

The in vitro cytotoxic activity of ferrocene-containing camphor sulfonamides and other camphor-based derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.

| Compound | Cell Line | IC50 (µM) | Reference |

| Ferrocene-Containing Camphor Sulfonamides | |||

| DK-164 | A549 (Lung Carcinoma) | 15.69 | [3] |

| DK-164 | MCF-7 (Breast Adenocarcinoma) | 19.13 | [3] |

| CC-78 | H1299 (Lung Carcinoma) | Not specified | [4] |

| Camphor-Based Pyrimidine Derivatives | |||

| Compound 45 (4-fluorophenyl and 4-methylphenyl moieties) | MCF-7 (Breast Adenocarcinoma) | 0.33 | [5] |

| Thiazoline-Tetralin Derivatives | |||

| Compound 4b | A549 (Lung Carcinoma) | 69.2 | [3] |

| Compound 6c | SKOV-3 (Ovarian Cancer) | 7.84 | [3] |

| Compound 6c | HepG2 (Liver Cancer) | 13.68 | [3] |

| Compound 6c | A549 (Lung Carcinoma) | 15.69 | [3] |

| Compound 6c | MCF-7 (Breast Adenocarcinoma) | 19.13 | [3] |

| Compound 6c | T-24 (Bladder Cancer) | 22.05 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of this compound derivatives are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][6][7] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][6] These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[2]

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6][7]

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours to allow for formazan crystal formation.[1][6]

-

Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[1][6]

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 500 and 600 nm.[1]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

References

- 1. sketchviz.com [sketchviz.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro anti-inflammatory and anti-oxidative effects of Cinnamomum camphora extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. graphviz.org [graphviz.org]

- 7. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

Spectroscopic Profile of Sodium Camphorsulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for sodium camphorsulfonate, a compound utilized in both pharmaceutical formulations and as a chiral resolving agent in organic synthesis. This document presents available data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), including detailed experimental protocols and a summary of quantitative data in structured tables. Due to the limited availability of public data for the sodium salt, this guide primarily utilizes data from its corresponding free acid, (±)-10-camphorsulfonic acid, which serves as a close proxy for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following sections detail the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data for (±)-10-Camphorsulfonic Acid in DMSO-d₆

| Chemical Shift (ppm) | Assignment | Notes |

| 10.48 | Sulfonic Acid OH | Broad singlet, exchangeable with D₂O |

| 3.02 | CH₂SO₃H | Doublet, J = 14.8 Hz |

| 2.58 | CH₂SO₃H | Doublet, J = 14.8 Hz |

| 2.56 | CH₂ | Multiplet |

| 2.27 | CH | Multiplet |

| 1.98 | CH₂ | Multiplet |

| 1.89 | CH₂ | Multiplet |

| 1.85 | CH₂ | Multiplet |

| 1.37 | CH₂ | Multiplet |

| 1.32 | CH₂ | Multiplet |

| 1.04 | CH₃ | Singlet |

| 0.76 | CH₃ | Singlet |

Data sourced from ChemicalBook for DL-10-CAMPHORSULFONIC ACID.[1]

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for (1R, 4S)-Camphorsulfonic Acid Chloride in CDCl₃

| Chemical Shift (ppm) | Assignment |

| 212.7 | C=O |

| 64.3 | CH₂ |

| 59.7 | Cq |

| 48.2 | Cq |

| 42.8 | CH |

| 42.3 | CH₂ |

| 26.9 | CH₂ |

| 25.3 | CH₂ |

| 19.8 | CH₃ |

| 19.7 | CH₃ |

Data sourced from the Royal Society of Chemistry supplementary information.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for Camphorsulfonic Acid

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3450 | O-H (sulfonic acid) | Stretching |

| ~2960 | C-H (alkane) | Stretching |

| ~1740 | C=O (ketone) | Stretching |

| ~1170 | S=O (sulfonate) | Asymmetric Stretch |

| ~1040 | S=O (sulfonate) | Symmetric Stretch |

Characteristic wavenumbers are estimated from spectra available for camphorsulfonic acid and related sulfonated compounds.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.[5]

Table 4: Mass Spectrometry Data for (±)-10-Camphorsulfonic Acid

| m/z | Relative Intensity (%) | Putative Fragment |

| 232 | 1.7 | [M]⁺ |

| 151 | 66.1 | [M - SO₃H]⁺ |

| 123 | 38.7 | |

| 109 | 100.0 | |

| 93 | 24.2 | |

| 81 | 53.1 | |

| 67 | 28.4 | |

| 55 | 15.7 | |

| 41 | 27.6 |

Data sourced from ChemicalBook for DL-10-CAMPHORSULFONIC ACID.[6]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary based on the instrument and experimental goals.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a clean, dry NMR tube. For this compound, D₂O or DMSO-d₆ are suitable solvents.

-

Instrumentation: Acquire the NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or water, often with the addition of a small amount of a volatile acid (e.g., formic acid) or base to promote ionization.

-

Instrumentation: Introduce the sample solution into an ESI-mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For this compound, negative ion mode would detect the camphorsulfonate anion [M-Na]⁻, while positive ion mode would detect the sodium adduct [M+Na]⁺.

-

Data Analysis: Determine the mass-to-charge ratio of the molecular ion and any significant fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

References

- 1. DL-10-CAMPHORSULFONIC ACID(5872-08-2) 1H NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and (1R)-(-)-10-camphorsulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DL-10-CAMPHORSULFONIC ACID(5872-08-2) 13C NMR spectrum [chemicalbook.com]

Sodium Camphorsulfonate: A Chiral Auxiliary for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium camphorsulfonate, a salt of the naturally derived chiral molecule camphor, has emerged as a versatile and powerful tool in the field of asymmetric synthesis. Its rigid bicyclic structure and the presence of a sulfonic acid group provide a unique chiral environment, making it highly effective as a chiral resolving agent and a catalyst in a variety of stereoselective transformations. This technical guide provides a comprehensive overview of the applications of this compound in asymmetric synthesis, with a focus on its role in chiral resolution and as a catalyst in key carbon-carbon bond-forming reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to assist researchers in leveraging this valuable chiral auxiliary for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug discovery and development.

Chiral Resolution of Racemic Mixtures

One of the most established applications of this compound is in the separation of enantiomers from racemic mixtures through the formation of diastereomeric salts. The principle lies in the reaction of a racemic base (e.g., an amine) with an enantiomerically pure chiral acid like (1S)-(+)-10-camphorsulfonic acid. This reaction forms two diastereomeric salts with different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

General Workflow for Chiral Resolution

The process of chiral resolution using this compound typically follows a well-defined workflow, as illustrated in the diagram below. This involves the formation of diastereomeric salts, their separation through selective crystallization, and the subsequent liberation of the desired enantiomer.

Understanding the Cardiotonic Effects of Sodium Camphorsulfonate: A Technical Guide

Abstract

Sodium Camphorsulfonate is a compound that has been historically utilized for its cardiotonic and respiratory stimulant properties. While its clinical use has varied, the underlying molecular mechanisms of its cardiotonic effects are not extensively detailed in publicly available literature. This technical guide synthesizes the current general understanding of this compound's action on the cardiovascular system and provides a comprehensive framework for its further investigation. The intended audience for this document includes researchers, scientists, and drug development professionals. This guide outlines hypothesized signaling pathways, presents templates for essential quantitative data, and details standard experimental protocols necessary for a thorough characterization of its cardiotonic properties.

Introduction

This compound is a salt derived from camphor, a bicyclic monoterpene. It has been used in various pharmaceutical preparations for its purported effects on the circulatory and respiratory systems.[1] Its cardiotonic effects are generally characterized by an increase in the force of myocardial contraction (positive inotropy) and vasodilation.[2] These actions suggest a potential utility in conditions of cardiac insufficiency or circulatory failure. However, a detailed understanding of its interaction with specific molecular targets within cardiomyocytes and the subsequent signaling cascades remains an area for further research. This guide aims to provide a foundational understanding and a methodological roadmap for elucidating the precise cardiotonic mechanisms of this compound.

Hypothesized Signaling Pathways in Cardiotonic Action

The positive inotropic effect of many cardiotonic agents is primarily mediated through an increase in intracellular calcium concentration ([Ca2+]i) in cardiomyocytes or by sensitizing the myofilaments to calcium. Based on the limited available information and the known principles of cardiac physiology, the cardiotonic effects of this compound may involve one or more of the following pathways.

Modulation of Calcium Ion Channels

A plausible mechanism for the cardiotonic effect of this compound is the modulation of calcium influx through L-type calcium channels (LTCCs) in the sarcolemma of cardiomyocytes. An increase in the open probability or conductance of these channels would lead to a greater influx of Ca2+ during the plateau phase of the cardiac action potential. This, in turn, would trigger a larger release of Ca2+ from the sarcoplasmic reticulum (SR), a process known as calcium-induced calcium release (CICR), leading to enhanced myofilament activation and stronger contraction.[3]

Influence on the Cyclic Adenosine Monophosphate (cAMP) - Protein Kinase A (PKA) Pathway

Many inotropic drugs exert their effects by modulating the cAMP-PKA signaling pathway.[2] Activation of G-protein coupled receptors, such as β-adrenergic receptors, leads to the production of cAMP by adenylyl cyclase.[4] Elevated cAMP levels activate PKA, which then phosphorylates several key proteins involved in cardiac contraction, including LTCCs, phospholamban (PLB), and troponin I.[5] Phosphorylation of LTCCs increases calcium influx, while phosphorylation of PLB removes its inhibitory effect on the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), enhancing Ca2+ reuptake into the SR and thus increasing the SR calcium load for subsequent contractions.[5] While direct evidence linking this compound to this pathway is lacking, it remains a critical area for investigation.

Caption: Hypothesized cAMP-PKA signaling pathway for this compound's cardiotonic effect.

Data Presentation

To thoroughly evaluate the cardiotonic effects of this compound, quantitative data from a series of preclinical and clinical studies are essential. The following tables serve as templates for the types of data that should be generated.

Table 1: In Vitro Dose-Response on Cardiomyocyte Contractility

| Parameter | Vehicle Control | This compound (Concentration 1) | This compound (Concentration 2) | This compound (Concentration 3) | EC50 |

| Contraction Amplitude (% change from baseline) | |||||

| Contraction Velocity (μm/s) | |||||

| Relaxation Velocity (μm/s) | |||||

| Calcium Transient Amplitude (ΔF/F0) | |||||

| Calcium Transient Decay Rate (τ) |

Table 2: In Vivo Hemodynamic Effects in an Animal Model of Heart Failure

| Parameter | Sham | Heart Failure (Vehicle) | Heart Failure + this compound (Dose 1) | Heart Failure + this compound (Dose 2) |

| Left Ventricular Ejection Fraction (%) | ||||

| Cardiac Output (mL/min) | ||||

| dP/dt_max (mmHg/s) | ||||

| Heart Rate (bpm) | ||||

| Mean Arterial Pressure (mmHg) |

Experimental Protocols

The following are detailed methodologies for key experiments that are fundamental to characterizing the cardiotonic effects of a compound such as this compound.

Isolated Cardiomyocyte Contractility Assay

Objective: To determine the direct effect of this compound on the contractility of isolated cardiomyocytes.

Methodology:

-

Cardiomyocyte Isolation: Ventricular cardiomyocytes are isolated from adult rats or mice by enzymatic digestion using a Langendorff-free method or a Langendorff perfusion system with collagenase and protease.[6][7]

-

Cell Culture: Isolated cardiomyocytes are plated on laminin-coated coverslips and allowed to attach.

-

Contractility Measurement: Cells are placed on the stage of an inverted microscope equipped with a video-based edge-detection system.[8] Cardiomyocytes are field-stimulated to contract at a physiological frequency (e.g., 1-2 Hz).

-

Drug Application: A baseline recording of cell shortening (sarcomere length change) is obtained. This compound is then added to the superfusion solution at increasing concentrations.

-

Data Analysis: Changes in contraction amplitude, velocity of shortening, and velocity of relaxation are measured and analyzed to generate dose-response curves.[9]

Langendorff Perfused Heart Model

Objective: To assess the effect of this compound on the global function of an isolated heart, independent of systemic neurohumoral influences.

Methodology:

-

Heart Excision and Cannulation: The heart is rapidly excised from an anesthetized animal (e.g., rabbit, guinea pig) and the aorta is cannulated on a Langendorff apparatus.[10][11]

-

Retrograde Perfusion: The heart is perfused retrogradely through the aorta with an oxygenated Krebs-Henseleit solution at a constant pressure or flow.[12]

-

Functional Measurements: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure. Left ventricular developed pressure (LVDP), the maximum rate of pressure development (+dP/dt_max), and heart rate are continuously recorded.

-

Drug Administration: After a stabilization period, this compound is infused into the perfusion solution at various concentrations.

-

Data Analysis: The effects on LVDP, +dP/dt_max, and heart rate are quantified and compared to baseline values.

Patch-Clamp Electrophysiology on Cardiomyocytes

Objective: To investigate the effects of this compound on specific ion channels in cardiomyocytes.

Methodology:

-

Cell Preparation: Isolated ventricular cardiomyocytes are prepared as described in Protocol 4.1.

-

Whole-Cell Patch-Clamp: The whole-cell patch-clamp technique is used to record ionic currents.[13][14] A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to allow electrical access to the cell interior.

-

Ion Current Recording: Specific voltage protocols are applied to isolate and record different ionic currents, such as the L-type Ca2+ current (ICa,L) and the fast Na+ current (INa).

-

Drug Application: this compound is applied to the extracellular solution, and its effects on the amplitude and kinetics of the targeted ion currents are recorded.

-

Data Analysis: Current-voltage (I-V) relationships and activation/inactivation kinetics are analyzed to determine the mechanism of ion channel modulation.

Caption: General experimental workflow for characterizing a novel cardiotonic agent.

Conclusion and Future Directions

This compound has a history of use as a cardiotonic agent, yet the specific molecular mechanisms underlying its positive inotropic effects remain to be fully elucidated. This technical guide has provided a framework for understanding and investigating these effects, from hypothesized signaling pathways to detailed experimental protocols. Future research should focus on generating robust quantitative data on its dose-dependent effects on cardiomyocyte contractility, cardiac electrophysiology, and in vivo hemodynamics. Elucidating whether this compound directly modulates L-type calcium channels, influences the cAMP-PKA signaling pathway, or acts through other novel mechanisms will be crucial for determining its potential therapeutic value in contemporary cardiovascular medicine. The methodologies outlined in this guide provide a clear path for such investigations, which will ultimately lead to a comprehensive understanding of the cardiotonic effects of this compound.

References

- 1. Tracking single hiPSC-derived cardiomyocyte contractile function using CONTRAX an efficient pipeline for traction force measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of action of novel cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium Signaling in Cardiomyocyte Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardiac cAMP-PKA Signaling Compartmentalization in Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiological and pathological roles of protein kinase A in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Optimized Langendorff-free Method for Isolation and Characterization of Primary Adult Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Contractility assessment in enzymatically isolated cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A device for rapid and quantitative measurement of cardiac myocyte contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]

- 11. SutherlandandHearse [southalabama.edu]

- 12. Langendorff heart - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. escholarship.org [escholarship.org]

Preliminary Investigation of Sodium Camphorsulfonate in Catalysis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium camphorsulfonate, the sodium salt of camphorsulfonic acid (CSA), is a chiral organic compound derived from camphor. While it is widely recognized as a chiral resolving agent and a pharmaceutical intermediate, its direct application as a catalyst is not extensively documented in scientific literature. The catalytic activity of the camphorsulfonate moiety is predominantly attributed to its parent acid, camphorsulfonic acid. CSA is a strong Brønsted acid organocatalyst that has proven effective in a variety of organic transformations.[1]

This technical guide provides a preliminary investigation into the catalytic potential of this compound. Given the limited direct data on the salt, this document will focus on the well-established catalytic applications of camphorsulfonic acid as a proxy. The underlying assumption is that the catalytic behavior of the camphorsulfonate anion, particularly in the presence of a proton source, will mirror that of CSA. The chiral nature of the camphor backbone is a key feature, enabling its use in asymmetric synthesis.[2] This guide will summarize key reactions, present quantitative data from literature, provide detailed experimental protocols for representative transformations, and visualize reaction pathways and workflows.

Catalytic Applications of the Camphorsulfonate Moiety

The catalytic activity of camphorsulfonic acid stems from its strong acidity (pKa ≈ 1.2), which allows it to act as an efficient proton donor to activate a wide range of substrates.[3] The chiral camphor scaffold can also induce stereoselectivity in certain reactions. Key areas of its application include:

-

Carbon-Carbon Bond Forming Reactions: This includes classic reactions such as the Mannich, Friedel-Crafts, and Michael reactions.[4][5][6]

-

Synthesis of Heterocyclic Compounds: CSA has been effectively used to catalyze the synthesis of various heterocyclic systems, including quinolines, benzimidazoles, and their derivatives.[2][7]

-

Asymmetric Synthesis: The inherent chirality of camphorsulfonic acid and its derivatives makes them valuable in enantioselective transformations, often employed to produce enantiomerically enriched products.[8]

While this compound is not typically used as a direct Brønsted acid catalyst due to the absence of a readily available proton, it can be envisioned to participate in catalysis in several ways:

-

In-situ Generation of CSA: In the presence of a proton source, this compound can generate camphorsulfonic acid in the reaction medium, which then acts as the true catalyst.

-

Phase-Transfer Catalysis: Although less common, the amphiphilic nature of this compound, with a hydrophobic camphor backbone and a hydrophilic sulfonate group, suggests potential applications as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.

Quantitative Data on Camphorsulfonic Acid Catalyzed Reactions

The following tables summarize the quantitative data for various organic reactions catalyzed by camphorsulfonic acid (CSA), showcasing its efficiency and versatility across different substrates.

Table 1: CSA-Catalyzed Three-Component Mannich Reaction [4]

| Aldehyde | Amine | Ketone | Product | Yield (%) |

| Benzaldehyde | Aniline | Acetophenone | 3-(Phenylamino)-1,3-diphenylpropan-1-one | 92 |

| 4-Chlorobenzaldehyde | Aniline | Acetophenone | 3-(4-Chlorophenyl)-3-(phenylamino)-1-phenylpropan-1-one | 95 |

| 4-Methoxybenzaldehyde | Aniline | Acetophenone | 3-(4-Methoxyphenyl)-3-(phenylamino)-1-phenylpropan-1-one | 90 |

| Benzaldehyde | 4-Methoxyaniline | Acetophenone | 3-((4-Methoxyphenyl)amino)-1,3-diphenylpropan-1-one | 94 |

| Benzaldehyde | Aniline | Cyclohexanone | 2-(Phenyl(phenylamino)methyl)cyclohexan-1-one | 88 |

Table 2: CSA-Catalyzed Friedel-Crafts Alkylation of Indoles with Enones [9]

| Indole | Enone | Product | Yield (%) |

| Indole | Chalcone | 3-(1,3-Diphenyl-3-oxopropyl)-1H-indole | 90 |

| 2-Methylindole | Chalcone | 2-Methyl-3-(1,3-diphenyl-3-oxopropyl)-1H-indole | 85 |

| Indole | Benzylideneacetone | 4-(1H-Indol-3-yl)-4-phenylbutan-2-one | 88 |

| 5-Bromoindole | Chalcone | 5-Bromo-3-(1,3-diphenyl-3-oxopropyl)-1H-indole | 82 |

Table 3: CSA-Catalyzed Synthesis of 2-Arylbenzimidazoles [7]

| o-Phenylenediamine | Aldehyde | Product | Yield (%) |

| 1,2-Diaminobenzene | Benzaldehyde | 2-Phenyl-1H-benzo[d]imidazole | 95 |

| 1,2-Diaminobenzene | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1H-benzo[d]imidazole | 96 |

| 1,2-Diaminobenzene | 4-Methylbenzaldehyde | 2-(p-Tolyl)-1H-benzo[d]imidazole | 94 |

| 1,2-Diaminobenzene | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-1H-benzo[d]imidazole | 92 |

| 4-Methyl-1,2-diaminobenzene | Benzaldehyde | 5-Methyl-2-phenyl-1H-benzo[d]imidazole | 93 |

Experimental Protocols

The following are representative experimental protocols for key reactions catalyzed by camphorsulfonic acid.

General Procedure for the CSA-Catalyzed Three-Component Mannich Reaction[4]

A mixture of an aldehyde (1 mmol), an amine (1 mmol), a ketone (1.2 mmol), and (±)-camphor-10-sulfonic acid (0.1 mmol, 10 mol%) is stirred at room temperature under solvent-free conditions for the appropriate time (typically 2-5 hours). The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion of the reaction, the mixture is diluted with ethyl acetate (10 mL) and washed with a saturated solution of sodium bicarbonate (2 x 5 mL) and brine (5 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane) to afford the desired β-amino ketone.

General Procedure for the CSA-Catalyzed Synthesis of 2-Arylbenzimidazoles[7]

A mixture of o-phenylenediamine (1 mmol), an aromatic aldehyde (1 mmol), and (±)-camphor-10-sulfonic acid (0.1 mmol, 10 mol%) in ethanol (5 mL) is stirred at room temperature for the specified time (typically 1-3 hours). The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into ice-cold water (20 mL). The precipitated solid is filtered, washed with water, and dried. The crude product can be further purified by recrystallization from ethanol to yield the pure 2-arylbenzimidazole.

General Procedure for the CSA-Catalyzed Michael Addition of Indoles to Enones[6]

To a solution of the enone (1 mmol) and indole (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL) is added camphorsulfonic acid (0.1 mmol, 10 mol%). The reaction mixture is stirred at room temperature for the required time (typically 4-8 hours), with progress monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is diluted with ethyl acetate (20 mL). The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane) to give the desired 3-substituted indole.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and reaction pathways related to camphorsulfonate catalysis.

Experimental Workflow

References

- 1. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. (±)-Camphor-10-sulfonic acid catalyzed direct one-pot three-component Mannich type reaction of alkyl (hetero)aryl ketones under solvent-free conditions: application to the synthesis of aminochromans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Camphorsulfonic acid-catalyzed Michael reaction of indoles with enones | EurekAlert! [eurekalert.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

Methodological & Application

Application Note: Enantiomeric Separation of Sodium Camphorsulfonate using High-Performance Liquid Chromatography

Abstract

This application note details a High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of sodium camphorsulfonate. This compound is a widely used chiral resolving agent in the pharmaceutical industry.[1] The ability to accurately determine its enantiomeric purity is critical for quality control and regulatory compliance. The described method utilizes a chiral stationary phase (CSP) for the direct separation of the (+) and (-) enantiomers of camphorsulfonic acid. This protocol is intended for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

Camphorsulfonic acid and its salts, such as this compound, are chiral molecules existing as a pair of enantiomers.[2] In pharmaceutical applications, often only one enantiomer possesses the desired therapeutic activity, while the other may be inactive or even cause undesirable side effects. Consequently, regulatory agencies often require strict control over the enantiomeric purity of chiral compounds used in drug synthesis and formulation.[2]

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a powerful and widely used technique for the separation and quantification of enantiomers.[3][4] This application note is based on established principles of chiral chromatography and adapts a patented method for the direct enantiomeric resolution of camphorsulfonic acid and its salts.[2] The method employs an ion-exchange type chiral column, providing a robust and reproducible approach for this challenging separation.[2]

Experimental

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

-

Chiral Column: An ion-exchange type chiral column with a quinidine derivative bonded to a silica gel stationary phase.[2]

-

Example: CHIRALPAK® QD-AX or a similar quinidine carbamate-based anion-exchange column.

-

-

Data Acquisition and Processing: Chromatography data station (e.g., Empower™, Chromeleon™).

-

Solvents: HPLC grade methanol, formic acid, and diethylamine.

-

Sample: Sodium (±)-10-camphorsulfonate.

The following table summarizes the chromatographic conditions for the enantiomeric separation of this compound.

| Parameter | Condition |

| Column | Ion-exchange chiral column (quinidine derivative on silica) |

| Mobile Phase | Methanol / Formic Acid / Diethylamine |

| (Consult column manufacturer's recommendation for specific ratios) | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 285 nm[2] |

| Injection Volume | 10 µL |

-

Mobile Phase Preparation:

-

Prepare the mobile phase by mixing the appropriate volumes of methanol, formic acid, and diethylamine. The exact composition may require optimization based on the specific column used. A typical starting point could be a high percentage of methanol with small additions of the acidic and basic modifiers.

-

Degas the mobile phase using sonication or vacuum filtration before use.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of sodium (±)-10-camphorsulfonate reference standard.

-

Dissolve in and dilute to 10 mL with the mobile phase to obtain a concentration of 1 mg/mL.

-

-

Sample Solution Preparation:

-

Accurately weigh a quantity of the this compound sample.

-

Dissolve in and dilute with the mobile phase to achieve a final concentration of approximately 1 mg/mL.

-

Detailed Protocol

-

System Preparation:

-

Set up the HPLC system according to the parameters listed in the chromatographic conditions table.

-

Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

-

System Suitability:

-

Inject the standard solution (racemic this compound) six times.

-

The system suitability parameters should meet the following criteria:

-